Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(5-nitro-2-pyridinyl)malonate
Overview
Description
Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(5-nitro-2-pyridinyl)malonate is a complex organic compound that features a thiazole ring and a pyridine ring. The presence of these heterocyclic structures imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Scientific Research Applications
Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(5-nitro-2-pyridinyl)malonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring, a key component of this compound, is known to be planar and aromatic, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This aromaticity allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Thiazole-containing compounds can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . The exact pathways affected would depend on the specific targets of the compound.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
Thiazole-containing compounds have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The exact effects would depend on the specific targets and pathways affected by the compound.
Future Directions
The future directions for research on this compound would likely involve further exploration of its potential biological activities and the development of synthesis methods. Given the diverse biological activities of thiazole derivatives, this compound could have potential applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(5-nitro-2-pyridinyl)malonate typically involves multi-step organic reactions. One common method includes the alkylation of a thiazole derivative with a pyridine derivative under controlled conditions. The reaction conditions often require the use of strong bases and solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize the efficiency of the reaction. Catalysts and advanced purification techniques such as chromatography may also be employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(5-nitro-2-pyridinyl)malonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl2) can be employed.
Substitution: Halogenating agents or nucleophiles such as sodium hydride (NaH) are often used under anhydrous conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amines, sulfoxides, and halogenated compounds, which can be further utilized in different applications.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(5-nitro-2-pyridinyl)malonate
- This compound
- This compound
Uniqueness
The unique combination of the thiazole and pyridine rings in this compound imparts distinct chemical and biological properties that are not commonly found in other similar compounds. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(5-nitropyridin-2-yl)propanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O6S/c1-23-11(19)14(12(20)24-2,5-9-7-17-13(15)25-9)10-4-3-8(6-16-10)18(21)22/h3-4,6-7H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAHZBWZLVGBPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN=C(S1)Cl)(C2=NC=C(C=C2)[N+](=O)[O-])C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001131452 | |
Record name | 1,3-Dimethyl 2-[(2-chloro-5-thiazolyl)methyl]-2-(5-nitro-2-pyridinyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001131452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
685108-33-2 | |
Record name | 1,3-Dimethyl 2-[(2-chloro-5-thiazolyl)methyl]-2-(5-nitro-2-pyridinyl)propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=685108-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dimethyl 2-[(2-chloro-5-thiazolyl)methyl]-2-(5-nitro-2-pyridinyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001131452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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